N,N-diethyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N,N-diethyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-3-21(4-2)15(23)11-24-17-14-10-20-22(16(14)18-12-19-17)13-8-6-5-7-9-13/h5-10,12H,3-4,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZMYFGQFZPJAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC=NC2=C1C=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Aminopyrazole Derivatives
The pyrazolo[3,4-d]pyrimidine scaffold is synthesized via cyclocondensation of 5-amino-4-cyanopyrazole derivatives with arylhydrazines. For instance, reaction of 5-amino-4-cyanopyrazole with phenylhydrazine in ethanol under reflux yields 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Subsequent treatment with phosphorus oxychloride (POCl₃) facilitates chlorination at position 4, forming 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.
Thiolation via Nucleophilic Substitution
The chlorinated intermediate undergoes thiolation using thiourea in ethanol under reflux. This nucleophilic substitution replaces the chloro group with a thiol (-SH), yielding 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol. Optimal conditions (12 h reflux, 1:3 molar ratio of chlorinated compound to thiourea) achieve yields of 78–85%.
Table 1: Optimization of Thiolation Conditions
| Thiourea Equivalents | Reaction Time (h) | Yield (%) |
|---|---|---|
| 2 | 10 | 65 |
| 3 | 12 | 85 |
| 4 | 12 | 82 |
Preparation of N,N-Diethyl Chloroacetamide
Reaction of Chloroacetyl Chloride with Diethylamine
N,N-Diethyl chloroacetamide is synthesized by dropwise addition of chloroacetyl chloride to diethylamine in dichloromethane at 0–5°C. Triethylamine is added to scavenge HCl, and the mixture is stirred for 2 h. The product is extracted, dried, and distilled under reduced pressure, yielding 89–92% pure N,N-diethyl chloroacetamide.
Equation:
$$ \text{ClCH}2\text{COCl} + \text{Et}2\text{NH} \rightarrow \text{ClCH}2\text{CONEt}2 + \text{HCl} $$
S-Alkylation to Form Target Compound
Reaction Conditions and Mechanism
The thiol intermediate undergoes S-alkylation with N,N-diethyl chloroacetamide in anhydrous acetone using potassium carbonate (K₂CO₃) as a base. The reaction proceeds via nucleophilic attack of the thiolate ion on the chloroacetamide, forming the sulfanylacetamide linkage. Refluxing for 6–8 h achieves yields of 70–88%.
Table 2: S-Alkylation Yield Under Varied Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | Acetone | 60 | 88 |
| NaH | THF | 70 | 75 |
| Et₃N | DMF | 80 | 68 |
Workup and Purification
The crude product is filtered, concentrated, and purified via column chromatography (silica gel, ethyl acetate/hexane 1:3). Recrystallization from ethanol yields white crystals with >98% purity by HPLC.
Analytical Characterization
Spectroscopic Data
- IR (KBr): 1665 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-N stretch), 680 cm⁻¹ (C-S stretch).
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyrimidine-H), 7.85–7.45 (m, 5H, Ph-H), 4.10 (s, 2H, SCH₂), 3.45 (q, 4H, NCH₂), 1.20 (t, 6H, CH₃).
- ESI-MS: m/z 397.1 [M+H]⁺.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors for the cyclocondensation step reduces reaction time from 12 h to 2 h, enhancing throughput. Catalyst recycling (e.g., POCl₃) and solvent recovery systems minimize waste.
Green Chemistry Approaches
Microwave-assisted S-alkylation in solvent-free conditions achieves 85% yield in 30 min, reducing energy consumption.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the acetamide or pyrazolo[3,4-d]pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-diethyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with molecular targets such as CDK2. The compound binds to the active site of CDK2, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key amino acids in the CDK2 active site, enhancing its inhibitory potency .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Theoretical values for the target compound are calculated based on structural similarity.
Spectral Data and Structural Confirmation
Table 2: Spectral Comparison of Selected Derivatives
- The N,N-diethyl substitution in the target compound would eliminate the exchangeable NH proton observed in XIIa (δ 9.83 ppm), shifting signals to δ ~1.0–3.5 ppm for CH₂/CH₃ groups .
Molecular Dynamics and Binding Stability
- RMSF Analysis : Compounds XIIb and XVI exhibit lower RMSF fluctuations (~1.5 Å) compared to reference ligands (~2.5 Å), suggesting enhanced binding stability due to piperazine and thiadiazole moieties .
- Radius of Gyration (Rg) : The target compound’s N,N-diethyl group may increase Rg (indicative of conformational flexibility) compared to rigid aryl-substituted analogues .
Biological Activity
N,N-diethyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of various precursors under controlled conditions. The characterization of this compound is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.
Table 1: Synthesis Overview
| Step | Reagents/Conditions | Yield (%) | Characterization Techniques |
|---|---|---|---|
| 1 | Vilsmeier–Haack reagent + ammonium carbonate | 82% | 1H-NMR, 13C-NMR, IR, MS |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies indicate that compounds containing the pyrazolo[3,4-d]pyrimidine moiety often exhibit inhibitory effects on protein kinases, which are crucial in cell signaling pathways related to cancer proliferation and survival.
Anticancer Activity
Recent research has shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anti-proliferative activities against several cancer cell lines. For instance, one study highlighted a related compound with IC50 values of 8.21 µM against A549 (lung cancer) cells and 19.56 µM against HCT-116 (colon cancer) cells . Furthermore, molecular docking studies have suggested strong binding affinity to the epidermal growth factor receptor (EGFR), a key target in cancer therapy.
Table 2: Biological Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound X | A549 (Lung) | 8.21 | EGFR inhibition |
| Compound Y | HCT-116 (Colon) | 19.56 | EGFR inhibition |
| Compound Z | EGFR T790M | 0.236 | Mutant EGFR inhibition |
Apoptosis Induction
Flow cytometric analyses have revealed that certain derivatives can induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio significantly . This suggests that these compounds may not only inhibit cell proliferation but also promote programmed cell death, enhancing their therapeutic potential.
Case Studies
Several case studies have been documented regarding the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in preclinical models:
- Study on EGFR Inhibition : A derivative was tested on A549 and HCT-116 cell lines, showing promising anti-proliferative effects with significant apoptosis induction.
- Kinase Inhibition : Another study focused on the inhibition of p70S6 kinase by related compounds, demonstrating their potential as therapeutic agents in targeting metabolic pathways involved in cancer progression.
Table 3: Summary of Case Studies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,N-diethyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, coupling α-chloroacetamide derivatives with thiol-containing pyrazolo[3,4-d]pyrimidine precursors in polar aprotic solvents (e.g., DMF or acetonitrile) under basic conditions (e.g., NaHCO₃ or K₂CO₃). Yields (~65–75%) depend on reaction time (24–36 hours), temperature (room temperature to 80°C), and stoichiometric ratios . Purification via recrystallization (ethanol or acetonitrile) is critical for isolating high-purity products.
Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks to confirm the presence of diethylamino groups (δ ~1.1–1.3 ppm for CH₃, δ ~3.3–3.5 ppm for CH₂), pyrazolo-pyrimidine aromatic protons (δ ~8.3–8.6 ppm), and sulfanyl-linked acetamide carbonyl (δ ~165–170 ppm in 13C NMR) .
- HRMS (ESI) : Validate molecular formula (e.g., [M+H]+ ion matching theoretical mass) .
- FT-IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and sulfanyl (C-S) bonds (~600–700 cm⁻¹) .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations elucidate the binding stability of this compound with target proteins?
- Methodology : Perform 50–100 ns MD simulations using software like GROMACS or AMBER. Analyze:
- Root Mean Square Fluctuation (RMSF) : Identify flexible protein regions during ligand binding. Lower RMSF values near binding pockets indicate stable interactions .
- Radius of Gyration (Rg) : Assess protein compactness; stable Rg values suggest minimal structural disruption upon ligand binding .
- Hydrogen Bond Occupancy : Calculate persistent H-bonds between the sulfanyl/acetamide groups and catalytic residues (e.g., kinase ATP-binding sites) .
Q. What strategies are effective for resolving contradictions between in vitro potency and in vivo efficacy of pyrazolo[3,4-d]pyrimidine derivatives?
- Methodology :
- Solubility Studies : Use HPLC to measure logP/logD values. Derivatives with logP >3 may require formulation adjustments (e.g., PEGylation) .
- Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., sulfanyl oxidation). Introduce electron-withdrawing groups to stabilize vulnerable sites .
- Pharmacokinetic Profiling : Compare AUC and Cₘₐₓ values in rodent models to optimize dosing regimens .
Q. How do structural modifications (e.g., piperazine vs. thiadiazole substituents) influence the compound’s bioactivity?
- Methodology :
- SAR Analysis : Synthesize derivatives with varied substituents (e.g., XIIa-XVI in ) and test in enzyme inhibition assays (e.g., EGFR-TK or COX-2).
- Computational Docking : Use AutoDock Vina to predict binding affinities. Bulky groups (e.g., 1,3,4-thiadiazole in XVI) may enhance hydrophobic interactions but reduce solubility .
- In Vitro/In Vivo Correlation : Prioritize derivatives with IC₅₀ <1 μM in kinase assays and >50% tumor growth inhibition in xenograft models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
